N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide
Description
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core structure
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(11-7-27(25,26)8-13(11)19-20)18-15(22)10-6-9(21(23)24)4-5-12(10)17/h4-6H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRRWICJOOQGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl group and the nitrobenzamide moiety. Common reagents used in these reactions include tert-butyl chloride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide
- N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide
Uniqueness
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is unique due to its specific functional groups and core structure, which confer distinct chemical and biological properties
Biological Activity
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article examines the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C18H23N3O5S
- Molecular Weight : 393.4573 g/mol
- CAS Number : 449784-51-4
- Structural Features : The compound features a thieno[3,4-c]pyrazole ring fused with a chloro-nitrobenzamide moiety, which contributes to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : Similar compounds have been shown to interact with specific enzymes and receptors involved in cancer cell proliferation and survival. This interaction may lead to the modulation of signaling pathways that promote apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that fluoro-substituted thieno[3,4-c]pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial activities:
- Antibacterial and Antifungal Effects : Compounds with similar structures have been reported to exhibit activity against both bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazole | Hydroxyl group instead of dioxido | Potentially different biological activity | Anticancer |
| 2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamide | Lacks tert-butyl group | Different solubility and reactivity | Antimicrobial |
| N-(2-methyl)-5-methylthieno[3,4-c]pyrazole | Methyl groups instead of tert-butyl | Variations in lipophilicity | Antidiabetic |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), leading to altered cellular responses that can inhibit tumor growth or microbial infection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
